molecular formula C9H10N4O B13069516 4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol

4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol

Cat. No.: B13069516
M. Wt: 190.20 g/mol
InChI Key: ZZSSKTKHCQRDRZ-UHFFFAOYSA-N
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Description

4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol is a chemical compound that features a phenol group substituted with a 3-amino-1H-1,2,4-triazol-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol typically involves the reaction of 4-hydroxybenzyl alcohol with 3-amino-1H-1,2,4-triazole under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The triazole ring can interact with biological targets through hydrogen bonding and other non-covalent interactions, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group and a triazole ring makes it versatile for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

4-[(3-amino-1,2,4-triazol-1-yl)methyl]phenol

InChI

InChI=1S/C9H10N4O/c10-9-11-6-13(12-9)5-7-1-3-8(14)4-2-7/h1-4,6,14H,5H2,(H2,10,12)

InChI Key

ZZSSKTKHCQRDRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)N)O

Origin of Product

United States

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